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Compound Name: ATTO 514

Cat. No.: B15552921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the ATTO 514 fluorophore for direct

Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging

technique. It includes an overview of the dye's properties, recommended protocols for sample

preparation and imaging, and a discussion of the expected performance.

Introduction to ATTO 514 for dSTORM
ATTO 514 is a hydrophilic fluorescent dye that exhibits high photostability, strong absorption,

and a high fluorescence quantum yield, making it a suitable candidate for single-molecule

localization microscopy techniques like dSTORM.[1][2][3] Its spectral properties, with an

absorption maximum around 511 nm and an emission maximum at approximately 532 nm,

allow for efficient excitation with commonly available laser lines, such as the 514 nm line of an

Argon-Ion laser.[1][2][3]

The principle of dSTORM relies on the photoswitching of individual fluorophores between a

fluorescent "on" state and a dark "off" state. By ensuring that only a sparse subset of

fluorophores is in the "on" state at any given moment, their individual positions can be

determined with high precision, ultimately reconstructing a super-resolved image. The chemical

environment, particularly the imaging buffer, plays a crucial role in inducing and optimizing this

photoswitching behavior.
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Quantitative Performance Data
While extensive quantitative data for ATTO 514 in dSTORM is not as widely published as for

other popular dyes like Alexa Fluor 647, the following table summarizes its key photophysical

properties. For dSTORM performance metrics, values are generally expected to be influenced

by the specific imaging buffer and illumination conditions. High photon yield and a low on/off

duty cycle are desirable for achieving high localization precision and image quality.[4]

Parameter Value Reference

Absorption Maximum (λ_abs_) 511 nm [2]

Emission Maximum (λ_em_) 532 nm [2]

Molar Extinction Coefficient

(ε_max_)
115,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
85% [2]

Fluorescence Lifetime (τ) 3.9 ns [1]

Recommended Excitation

Laser
514 nm [1][2][3]

Experimental Protocols
This section provides a detailed methodology for performing dSTORM imaging with ATTO 514.

The protocol is divided into sample preparation and imaging procedures.

Sample Preparation
Proper sample preparation is critical for successful dSTORM imaging. This includes cell

culture, fixation, permeabilization, and immunolabeling.

3.1.1. Cell Culture and Fixation

Cell Seeding: Plate cells on high-precision glass coverslips (#1.5H, 170 µm thickness) to an

appropriate confluency.
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Fixation: A common fixation protocol involves using a solution of 3% paraformaldehyde

(PFA) and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 10 minutes at room

temperature. This helps to preserve the cellular ultrastructure.

3.1.2. Permeabilization and Blocking

Permeabilization: To allow antibodies to access intracellular targets, permeabilize the cells

with a buffer containing a detergent, such as 0.1% Triton X-100 in PBS, for 10-15 minutes.

Blocking: To minimize non-specific antibody binding, incubate the samples in a blocking

buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for at least 1 hour at room

temperature.

3.1.3. Immunolabeling with ATTO 514

Primary Antibody Incubation: Incubate the samples with a primary antibody specific to the

target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the samples three times with PBS to remove unbound primary antibodies.

Secondary Antibody Incubation: Incubate the samples with a secondary antibody conjugated

to ATTO 514, diluted in blocking buffer, for 1 hour at room temperature in the dark.

Final Washes: Wash the samples extensively with PBS to remove unbound secondary

antibodies.

Post-fixation (Optional but Recommended): To further stabilize the labeled structures, a post-

fixation step with 2% PFA in PBS for 10 minutes can be performed.

dSTORM Imaging Protocol
3.2.1. Photoswitching Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of ATTO 514. A

commonly used buffer system for dSTORM consists of a thiol and an oxygen scavenging

system.

Recommended Imaging Buffer (MEA-based):
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Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

Oxygen Scavenging System (GLOX):

Glucose oxidase (e.g., 56 mg/mL stock solution)

Catalase (e.g., 3.4 mg/mL stock solution)

Thiol: 10-100 mM Mercaptoethylamine (MEA). The optimal concentration of MEA can be

dye-dependent and may require optimization.[4]

Preparation Steps:

Prepare the buffer base and the GLOX stock solution.

Just before imaging, add the GLOX stock solution and MEA to the buffer base. For example,

to 1 mL of buffer base, add 10 µL of GLOX stock and the desired volume of 1 M MEA stock

to reach the final concentration.

3.2.2. Microscope Setup and Image Acquisition

Microscope: A widefield fluorescence microscope equipped with a high numerical aperture

(NA) objective (e.g., 100x, NA ≥ 1.4) and a sensitive camera (e.g., EMCCD or sCMOS) is

required.

Laser Illumination: Use a 514 nm laser for excitation of ATTO 514. A second laser, typically

in the UV or violet range (e.g., 405 nm), can be used to reactivate the fluorophores from the

dark state, although for some dyes, the imaging laser alone is sufficient to induce both

photoswitching and fluorescence excitation.

Imaging Procedure:

Mount the coverslip with the prepared sample onto the microscope.

Replace the PBS with the freshly prepared dSTORM imaging buffer.

Illuminate the sample with high laser power (typically in the range of 1-10 kW/cm²) to drive

most of the ATTO 514 molecules into the dark state.[5]
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Acquire a series of images (typically 10,000 to 100,000 frames) with a short exposure time

(e.g., 10-50 ms).[5]

Adjust the laser powers (514 nm and optional 405 nm) to maintain a low density of

simultaneously fluorescing molecules in each frame.

Data Analysis
The acquired image series is then processed using specialized software to localize the center

of each individual fluorescent spot with high precision. The final super-resolved image is

reconstructed by plotting the positions of all localized molecules.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for dSTORM imaging with ATTO 514.
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Caption: A flowchart of the dSTORM experimental workflow.

Principle of dSTORM
This diagram illustrates the fundamental principle of dSTORM imaging.
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Caption: The photoswitching principle underlying dSTORM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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